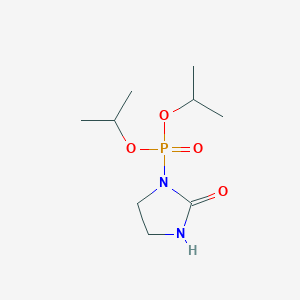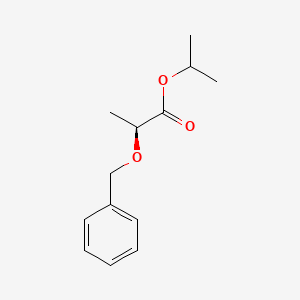
(Methylperoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Methylperoxy)benzene can be synthesized through the reaction of benzene with methyl hydroperoxide in the presence of a catalyst. The typical reaction conditions involve:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 50°C.
Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The process typically includes:
Feedstock Preparation: Purification of benzene and methyl hydroperoxide.
Reaction: Continuous addition of reactants into a reactor with controlled temperature and catalyst concentration.
Separation and Purification: The product is separated from the reaction mixture using distillation or extraction techniques, followed by purification to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Methylperoxy)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it to benzene and methanol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Benzoic acid, benzaldehyde.
Reduction Products: Benzene, methanol.
Substitution Products: Halogenated benzene derivatives, nitrobenzene.
Applications De Recherche Scientifique
(Methylperoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Its reactivity makes it useful in studying oxidative stress and the effects of peroxides on biological systems.
Industrial Applications: It is employed in polymerization reactions and as an initiator in the production of certain plastics and resins.
Mécanisme D'action
The mechanism by which (methylperoxy)benzene exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can initiate radical chain reactions, leading to the formation of new chemical bonds or the cleavage of existing ones. The molecular targets include:
DNA and Proteins: ROS can cause oxidative damage to DNA and proteins, leading to mutations or functional alterations.
Cell Membranes: Lipid peroxidation can occur, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Another peroxide compound with similar oxidative properties but different applications, primarily in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone, with a similar peroxide functional group.
Uniqueness: (Methylperoxy)benzene is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical reactions. Its methylperoxy group provides distinct oxidative capabilities compared to other peroxides, making it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
148600-12-8 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
methylperoxybenzene |
InChI |
InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
NLVRJWHXLBQZAU-UHFFFAOYSA-N |
SMILES canonique |
COOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)

methanone](/img/structure/B14278765.png)

![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
